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phosphocholine

Cat. No.: B1255613 Get Quote

Introduction

While specific comprehensive data for 1-Tetradecyl-sn-glycero-3-phosphocholine, an ether-

linked lysophosphatidylcholine analog, is limited in publicly available scientific literature, this

guide will focus on the closely related and extensively studied alkylphosphocholine, Miltefosine

(hexadecylphosphocholine). Miltefosine serves as a paradigmatic compound for this class of

molecules, with a wealth of research into its mechanisms of action, clinical efficacy, and

experimental applications. This document is intended for researchers, scientists, and drug

development professionals, providing detailed technical information, experimental protocols,

and visual representations of its biological pathways.

The CAS number for the closely related acyl-containing compound, 1-tetradecanoyl-sn-glycero-

3-phosphocholine, is 20559-16-4. However, a specific CAS number for the ether-linked 1-
tetradecyl-sn-glycero-3-phosphocholine is not readily available in the referenced literature.

Core Compound: Miltefosine
Miltefosine is a broad-spectrum antimicrobial and antineoplastic agent, notable as the first

orally administered drug for the treatment of leishmaniasis.[1][2][3] Its amphiphilic nature allows

it to interact with cell membranes, leading to a cascade of downstream effects that disrupt

cellular signaling and integrity.
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The following tables summarize key quantitative data regarding the efficacy and activity of

Miltefosine from various studies.

Table 1: Clinical Efficacy of Miltefosine in Leishmaniasis Treatment

Indication Species Dosage Cure Rate Reference

Visceral

Leishmaniasis

(VL)

L. donovani

(India)

2.5 mg/kg/day for

28 days
94% - 97% [1][2]

VL (Pediatric)
L. donovani

(India)

2.5 mg/kg/day for

28 days
83% - 94% [2]

Cutaneous

Leishmaniasis

(CL)

L. panamensis

(Colombia)

2.5 mg/kg/day for

28 days

91% (per-

protocol)
[4]

CL

L. braziliensis &

L. mexicana

(Guatemala)

2.5 mg/kg/day for

28 days
~50% [4]

CL (Antimoniate-

resistant)
L. tropica

~2.5 mg/kg/day

for 28 days

68% (per-

protocol)
[5]

Post-Kala-Azar

Dermal

Leishmaniasis

L. donovani

(India)

150 mg/day for

60 days
96% [2]

Table 2: In Vitro and In Vivo Activity of Miltefosine
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Target/Model Metric
Concentration/
Dose

Effect Reference

MCF7 (breast

cancer cell line)
IC50 34.6 ± 11.7 µM

Inhibition of cell

viability
[6]

Hela-WT

(cervical cancer

cell line)

IC50 6.8 ± 0.9 µM
Inhibition of cell

viability
[6]

L. donovani

promastigotes
IC50 13.6 ± 2.0 µM

Inhibition of

viability
[7]

L. tropica

promastigotes
IC50

0.3548 ± 0.17

µg/ml (free MFS)

Inhibition of

viability
[8]

L. tropica axenic

amastigotes
IC50

0.5320 ± 0.21

µg/ml (free MFS)

Inhibition of

viability
[8]

L6E9 rat skeletal

muscle cells

Akt/PKB

phosphorylation
40 µM 75% inhibition [6]

L6E9 rat skeletal

muscle cells

Akt/PKB

phosphorylation
60 µM 98% inhibition [6]

Mouse tumor

model
Tumor volume Not specified

~50% decrease

by day 14
[6]

Key Signaling Pathways and Mechanisms of Action
Miltefosine exerts its therapeutic effects through multiple mechanisms, primarily by disrupting

membrane integrity and interfering with crucial signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway
A key mechanism of action for Miltefosine, particularly in its anti-cancer and anti-HIV activities,

is the inhibition of the PI3K/Akt pathway.[6][9] This pathway is critical for cell survival and

proliferation. By inhibiting this pathway, Miltefosine can induce apoptosis (programmed cell

death) in cancer cells and HIV-infected macrophages.[4][9]
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Miltefosine-mediated inhibition of the PI3K/Akt signaling pathway.

Disruption of Intracellular Ca2+ Homeostasis in
Leishmania
In protozoan parasites like Leishmania, a primary mechanism of Miltefosine's action is the

disruption of intracellular calcium (Ca2+) homeostasis.[10] This is achieved through effects on

multiple organelles and channels involved in Ca2+ regulation, including the parasite's

mitochondria and acidocalcisomes.[10][11] Miltefosine can activate a parasite-specific plasma

membrane Ca2+ channel, leading to a massive influx of Ca2+ and subsequent cell death.[12]

[13]
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Disruption of Ca2+ homeostasis in Leishmania by Miltefosine.

Inhibition of Cytochrome c Oxidase
Miltefosine has been shown to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial

respiratory chain of Leishmania. This inhibition leads to a decrease in oxygen consumption and

a drop in intracellular ATP levels, ultimately contributing to parasite death.[14][15]

Experimental Protocols
This section provides an overview of methodologies used to study the effects of Miltefosine.

Protocol 1: In Vitro Anti-leishmanial Activity Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Miltefosine against

Leishmania promastigotes and amastigotes.

Methodology:

Parasite Culture:Leishmania promastigotes are cultured in appropriate media (e.g., RPMI

1640) at 24-26°C. Axenic amastigotes are also cultured under specific conditions.

Drug Preparation: Serial dilutions of Miltefosine are prepared in the culture medium.

Incubation: A defined number of parasites (e.g., 3 x 10^4) are incubated in 96- or 384-well

plates with the various concentrations of Miltefosine for 48-72 hours.

Viability Assessment: Parasite viability is assessed using methods such as:

Hemocytometer Counting: Direct counting of motile promastigotes.

XTT or MTT Assay: A colorimetric assay that measures metabolic activity. A reduction in

color indicates decreased viability.[7]

Data Analysis: The percentage of viability is plotted against the drug concentration, and the

IC50 value is calculated using appropriate software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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